2-Propyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole
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Overview
Description
2-Propyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the pyrrolidine ring enhances its pharmacological properties, making it a valuable scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring . The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Propyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Propyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with nucleic acids, affecting processes like DNA replication and transcription . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family with similar biological activities but different structural properties.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, leading to different chemical reactivity and applications.
Pyrrolidine Derivatives: Compounds with the pyrrolidine ring that exhibit diverse pharmacological properties.
Uniqueness: 2-Propyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole is unique due to the combination of the oxadiazole and pyrrolidine rings, which enhances its biological activity and makes it a versatile scaffold for drug development .
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-propyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O/c1-2-3-8-11-12-9(13-8)7-4-5-10-6-7/h7,10H,2-6H2,1H3 |
InChI Key |
XLTGBZTYJLZCSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(O1)C2CCNC2 |
Origin of Product |
United States |
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